molecular formula C13H9BrN2O2S B261639 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole

Cat. No. B261639
M. Wt: 337.19 g/mol
InChI Key: YCBZHBWMQXGUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole, also known as BAY-678, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrazoles, which are known for their diverse biological activities. The synthesis method of BAY-678 is complex and involves several steps. Once synthesized, this compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole is not fully understood. However, studies have shown that 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole can inhibit the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole can also inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. In addition, 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has also been shown to have low toxicity, which is important for the development of safe and effective drugs. However, the synthesis method of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole is complex and requires careful handling of the chemicals involved. In addition, further studies are needed to fully understand the advantages and limitations of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole for lab experiments.

Future Directions

There are several potential future directions for the study of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole. One potential direction is the development of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Another potential direction is the development of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole as a cancer therapy. Further studies are needed to fully understand the potential of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole for these applications. In addition, studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole. Finally, studies are needed to optimize the synthesis method of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole is a multi-step process that involves the reaction of 4-bromo-1-naphthalene with thionyl chloride to form 4-bromo-1-naphthalene sulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to form 1-[(4-bromo-1-naphthyl)sulfonyl]hydrazine. Finally, this compound is reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to form 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole. The synthesis method of 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole is complex and requires careful handling of the chemicals involved.

Scientific Research Applications

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has been studied for its potential therapeutic applications. Several scientific studies have shown that 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole has also been studied for its potential use in cancer therapy. Studies have shown that 1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.

properties

Product Name

1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonylpyrazole

InChI

InChI=1S/C13H9BrN2O2S/c14-12-6-7-13(11-5-2-1-4-10(11)12)19(17,18)16-9-3-8-15-16/h1-9H

InChI Key

YCBZHBWMQXGUPU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N3C=CC=N3

Origin of Product

United States

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